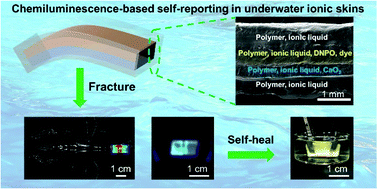Self-reporting of damage in underwater hierarchical ionic skins via cascade reaction-regulated chemiluminescence†
Materials Horizons Pub Date: 2022-06-10 DOI: 10.1039/D2MH00410K
Abstract
Self-reporting of damage in underwater materials allows on-demand maintenance and, therefore, improves the reliability of materials used in aquatic environments. Here, we report a chemiluminescence-based strategy to self-report the mechanical damage (e.g., fracture or puncture) in underwater hierarchical ionic skins (HI-skins). The chemiluminescence-based self-reporting is regulated by a cascade reaction, which first occurs at the interface between water and the damage location and then spreads through the whole material. When the HI-skins were mechanically damaged underwater, the pre-embedded calcium peroxide became exposed to and reacted with water to generate hydrogen peroxide that further activated the peroxyoxalate chemiluminescence reaction for reporting the damage. The luminescence wavelength could be tuned (439, 508, or 603 nm) and the damage-induced luminescence lasted for up to 12 h. The self-reporting HI-skins also displayed high mechanical and electronic restorability (93% healing efficiency), excellent stretchability (1600%), impressive room-temperature ionic conductivity (1.7 × 10−4 S cm−1), and durable strain sensing performance (highly reproducible electrical response over 1000 uninterrupted strain cycles), making them suitable and reliable candidates for underwater soft ionotronics.


Recommended Literature
- [1] Raman spectroscopy as a process analytical technology tool for the understanding and the quantitative in-line monitoring of the homogenization process of a pharmaceutical suspension
- [2] Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature†
- [3] Properties of concentrated polystyrene latex dispersions
- [4] Reductant-directed formation of PS–PAMAM-supported gold nanoparticles for use as highly active and recyclable catalysts for the aerobic oxidation of alcohols and the homocoupling of phenylboronic acids†
- [5] Corn peptides improved obesity-induced non-alcoholic fatty liver disease through relieving lipid metabolism, insulin resistance and oxidative stress†
- [6] Synthesis and characterization of novel zinc phthalocyanines as potential photosensitizers for photodynamic therapy of cancers
- [7] Tunable cooperativity in a spin-crossover Hoffman-like metal–organic framework material by aromatic guests†
- [8] Production of Fe nanoparticles from γ-Fe2O3 by high-pressure hydrogen reduction
- [9] Recent advances in the chemistry of caryophyllene
- [10] A pyridinium salt with crystalline phase transformation under water vapor and reversible mechanochromic luminescent properties†










